Benzene, (4-methyl-4-pentenyl)-
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Overview
Description
It is a derivative of benzene, where a 4-methyl-4-pentenyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (4-methyl-4-pentenyl)- typically involves the alkylation of benzene with 4-methyl-4-pentenyl halides under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of Benzene, (4-methyl-4-pentenyl)- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) with AlCl3.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
Benzene, (4-methyl-4-pentenyl)- has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, (4-methyl-4-pentenyl)- involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways Involved: The compound can modulate biochemical pathways by binding to specific sites on target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Benzene, 4-pentynyl- (C11H12): Similar structure but with a triple bond in the side chain.
Benzene, 4-pentenyl- (C11H14): Similar structure but with a double bond in the side chain.
Benzene, (4-methylpentyl)- (C12H18): Similar structure but with a saturated side chain.
Properties
IUPAC Name |
4-methylpent-4-enylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,1,6-7,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQHBBJBGWFXRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340958 |
Source
|
Record name | Benzene, (4-methyl-4-pentenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6683-49-4 |
Source
|
Record name | Benzene, (4-methyl-4-penten-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6683-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (4-methyl-4-pentenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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